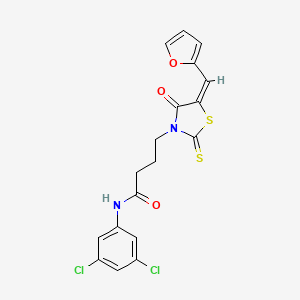

(E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

The compound (E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative characterized by:

- A 3,5-dichlorophenyl group linked via an amide bond.

- A butanamide chain connected to a thiazolidinone core.

- A furan-2-ylmethylene substituent at the 5-position of the thiazolidinone ring.

- An (E)-configuration at the exocyclic double bond of the furan-methylene group.

- A 4-oxo-2-thioxo moiety in the thiazolidinone ring, which introduces both ketone and thiocarbonyl functionalities.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S2/c19-11-7-12(20)9-13(8-11)21-16(23)4-1-5-22-17(24)15(27-18(22)26)10-14-3-2-6-25-14/h2-3,6-10H,1,4-5H2,(H,21,23)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYXZSPWIRUVKA-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(3,5-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is , and it features several functional groups including a thiazolidinone ring and a furan moiety. The presence of chlorine atoms on the phenyl ring may enhance its biological activity by increasing lipophilicity and altering electronic properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with furan-based aldehydes. The reaction conditions often include solvent systems such as ethanol or methanol, and catalysts like p-toluenesulfonic acid may be employed to facilitate the reaction.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar thiazolidinone compounds, suggesting that modifications to the thiazolidinone structure can enhance activity against various bacterial strains. For instance, compounds bearing furan and thiazolidinone moieties have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| Similar Thiazolidinones | B. subtilis | 18 |

| Similar Thiazolidinones | E. coli | 12 |

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. The compound has been hypothesized to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 10 | Doxorubicin |

| A549 | 15 | Cisplatin |

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Thiazolidinones may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, these compounds can trigger programmed cell death in malignant cells.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect against oxidative stress in cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives revealed that those with electron-withdrawing groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : Another research highlighted the effectiveness of modified thiazolidinones in reducing viability in various cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues in Agrochemical Patents

Evidence from patent literature highlights structurally related compounds with the 3,5-dichlorophenyl motif but divergent heterocyclic systems and substituents:

Table 1: Key Structural Comparisons

Key Findings:

Heterocycle Variability: The target compound’s thiazolidinone core contrasts with the isoxazole rings in analogs from and .

Substituent Effects: The furan-2-ylmethylene group in the target compound may confer π-π stacking interactions distinct from the trifluoromethyl or methoxyiminomethyl groups in analogs. Trifluoromethyl groups enhance lipophilicity and metabolic stability, while furan rings could modulate solubility and electronic properties .

Biological Implications: The 3,5-dichlorophenyl group is a common agrochemical pharmacophore, suggesting the target compound may share pesticidal or antifungal activity with its analogs. However, the thiazolidinone’s thioxo group might alter reactivity or toxicity profiles compared to isoxazole-based compounds .

Functional Group Analysis

- Thioxo vs. Oxo Groups : The 2-thioxo moiety in the target compound could enhance stability against hydrolysis compared to oxo-containing analogs, as thiocarbonyl groups are less electrophilic. This may improve environmental persistence in agrochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.